molecular formula C20H30BrNO6 B4043733 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4043733
M. Wt: 460.4 g/mol
InChI Key: LDIGSCDZPOUSSW-UHFFFAOYSA-N
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Description

4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a brominated phenoxy group, a butyl chain, and a morpholine ring

Scientific Research Applications

4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the butyl chain.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenoxy compounds can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Hydrolysis Products: Hydrolysis can yield the corresponding alcohol and phenol.

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its combination of a brominated phenoxy group, a butyl chain, and a morpholine ring. This combination of functional groups provides it with unique chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-[4-(4-bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO2.C2H2O4/c1-13-9-17(19)10-14(2)18(13)21-8-6-5-7-20-11-15(3)22-16(4)12-20;3-1(4)2(5)6/h9-10,15-16H,5-8,11-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIGSCDZPOUSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2C)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

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